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Cat. No.: B15552550

An In-depth Technical Guide to C16-Ceramide as a Bioactive Sphingolipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are central, bioactive molecules of sphingolipid metabolism, acting as critical
regulators of diverse cellular processes including apoptosis, autophagy, inflammation, and
insulin signaling.[1][2] These lipids consist of a sphingosine backbone linked to a fatty acid via
an amide bond. The length of this fatty acid chain dictates the specific ceramide species and its
distinct biological function.[3] C16-Ceramide (N-palmitoyl-D-erythro-sphingosine), which
contains a 16-carbon palmitoyl chain, has emerged as a key mediator in numerous signaling
pathways and is increasingly recognized for its role in the pathophysiology of various diseases,
including cancer, obesity, type 2 diabetes, and cardiovascular disease.[3][4][5]

This technical guide provides a comprehensive overview of C16-Ceramide, focusing on its
metabolism, signaling functions, and therapeutic potential. It includes detailed experimental
protocols for its study, quantitative data from key research, and visual diagrams of its core
pathways to support researchers and drug development professionals in this field.

C16-Ceramide Synthesis and Metabolism

C16-Ceramide is primarily synthesized by Ceramide Synthase 5 (CerS5) and Ceramide
Synthase 6 (CerS6), which exhibit substrate specificity for palmitoyl-CoA (C16:0-CoA).[4][6] Its
production occurs through three main pathways: the de novo synthesis pathway, the
sphingomyelin hydrolysis pathway, and the salvage pathway.
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» De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the
condensation of serine and palmitoyl-CoA, ultimately leading to the formation of
dihydroceramide, which is then desaturated to form ceramide.

o Sphingomyelin Hydrolysis: Sphingomyelinases (SMases) located at the plasma membrane,
lysosomes, or mitochondria hydrolyze sphingomyelin to generate ceramide and
phosphocholine.[2][5]

o Salvage Pathway: This pathway involves the recycling of sphingosine, which is released
from the breakdown of complex sphingolipids. Sphingosine is re-acylated by ceramide
synthases to form ceramide.[2] This pathway can be a significant source of C16-Ceramide.

[2][7]
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Caption: C16-Ceramide Metabolic Pathways.

Core Signaling Pathways Involving C16-Ceramide

C16-Ceramide accumulation is a critical signaling event that can determine cell fate through its
influence on apoptosis, inflammation, autophagy, and metabolic regulation.

Apoptosis
C16-Ceramide is a potent pro-apoptotic lipid.[8][9] One of its primary mechanisms involves

direct action on mitochondria, where it can self-assemble to form channels in the outer
mitochondrial membrane.[10] This permeabilization leads to the release of pro-apoptotic factors

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2422835/
https://www.mdpi.com/2308-3425/9/12/434
https://pmc.ncbi.nlm.nih.gov/articles/PMC2422835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2422835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9853358/
https://www.benchchem.com/product/b15552550?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/15946935/
https://pubmed.ncbi.nlm.nih.gov/22419109/
https://pubmed.ncbi.nlm.nih.gov/25462172/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

like cytochrome c, which in turn activates the caspase cascade and commits the cell to
apoptosis.[10] The process is often initiated by cellular stressors such as TNF-a, ionizing
radiation, or chemotherapeutic agents, which activate enzymes like acid sphingomyelinase
(ASMase) or CerS6 to produce C16-Ceramide.[8][11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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